(2-Amino-1-methylcyclopentyl)methanol

説明

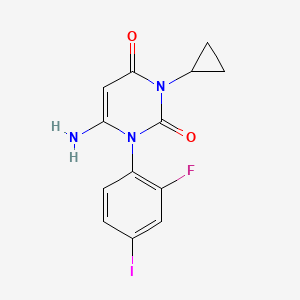

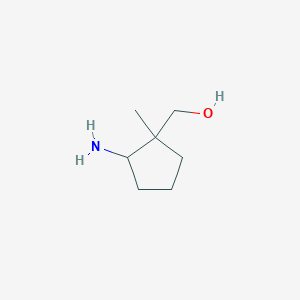

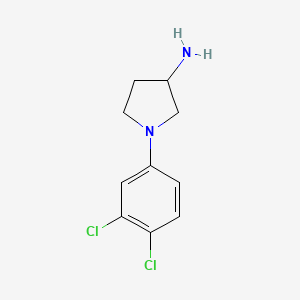

“(2-Amino-1-methylcyclopentyl)methanol” is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 . It is also known by its synonyms, which include "Cyclopentanemethanol, 2-amino-1-methyl-" .

Molecular Structure Analysis

The molecular structure of “(2-Amino-1-methylcyclopentyl)methanol” consists of a cyclopentane ring with a methyl group and an amino group attached to one carbon, and a methanol group attached to an adjacent carbon .Physical And Chemical Properties Analysis

“(2-Amino-1-methylcyclopentyl)methanol” is a compound with a molecular weight of 129.2 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.科学的研究の応用

Direct N-Monomethylation of Aromatic Primary Amines

A study by Feng Li et al. (2012) discusses an efficient method for the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This process is facilitated by a [Cp*IrCl2]2/NaOH system, which offers advantages such as low catalyst loading, broad substrate scope, and excellent selectivities, making it highly attractive from both synthetic and environmental perspectives (Feng Li, Jianjiang Xie, Haixia Shan, Chunlou Sun, Lin Chen, 2012).

Sustainable Monomethylation of Anilines by Methanol

Another study by Jiang‐Min Chen et al. (2017) highlights the use of methanol as a green methylation reagent for the selective N-monomethylation of anilines. By employing N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies as solid molecular catalysts, this method showcases a broad substrate scope, good functional group tolerance, and the potential for pharmaceutical applications due to its efficiency in direct methylation of bioactive compounds (Jiang‐Min Chen, Jiajie Wu, T. Tu, 2017).

RuCl3-Catalyzed N-Methylation Using Methanol

The work by Naina Sarki et al. (2021) presents a cost-competitive method for the selective N-methylation of amines using methanol, employing RuCl3.xH2O as a ligand-free catalyst. This methodology allows for the transformation of various amines into their corresponding N-methylated products and demonstrates the synthetic value of this advanced N-methylation reaction in pharmaceutical agents synthesis (Naina Sarki, Vishakha Goyal, Nitin Tyagi, Puttaswamy, Anand Narani, A. Ray, Kishore Natte, 2021).

Methanol-Based Cadaverine Production

Ingemar Nærdal et al. (2015) engineered Bacillus methanolicus for the production of 1,5-diaminopentane (cadaverine) from methanol. By heterologously expressing the Escherichia coli genes cadA and ldcC and enhancing L-lysine levels, they achieved significant cadaverine production, demonstrating B. methanolicus's potential as a microbial cell factory for converting methanol to value-added bulk products (Ingemar Nærdal, Johannes Pfeifenschneider, T. Brautaset, V. Wendisch, 2015).

Engineering E. coli for Methanol Conversion

W. B. Whitaker et al. (2017) engineered Escherichia coli to utilize methanol, incorporating a superior NAD-dependent methanol dehydrogenase from Bacillus stearothermophilus. This engineered strain demonstrates the in vivo conversion of methanol into biomass components and specialty chemicals, showcasing methanol's potential as a sustainable feedstock in biotechnological applications (W. B. Whitaker, J. A. Jones, R. K. Bennett, Jacqueline E. Gonzalez, Victoria R. Vernacchio, Shannon M. Collins, Michael A Palmer, S. Schmidt, M. Antoniewicz, M. Koffas, E. Papoutsakis, 2017).

特性

IUPAC Name |

(2-amino-1-methylcyclopentyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(5-9)4-2-3-6(7)8/h6,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJDOVOKSWFTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280957 | |

| Record name | Cyclopentanemethanol, 2-amino-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-1-methylcyclopentyl)methanol | |

CAS RN |

1354954-21-4 | |

| Record name | Cyclopentanemethanol, 2-amino-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354954-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanemethanol, 2-amino-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1525815.png)

![5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525820.png)